molecular formula C16H16ClN3O2 B10995763 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B10995763
M. Wt: 317.77 g/mol
InChI Key: GSLAVKAWKAXEQW-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic small molecule characterized by three key structural motifs:

3,5-Dimethyl-1,2-oxazole-4-carboxamide core: This heterocyclic oxazole ring is substituted with methyl groups at positions 3 and 5, linked to a carboxamide group.

Ethyl linker: Connects the oxazole carboxamide to the indole moiety.

5-Chloroindole substituent: A chloro-substituted indole ring at the terminal end, which may confer π-stacking interactions and influence bioavailability.

Properties

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H16ClN3O2/c1-9-15(10(2)22-20-9)16(21)18-6-5-11-8-19-14-4-3-12(17)7-13(11)14/h3-4,7-8,19H,5-6H2,1-2H3,(H,18,21)

InChI Key

GSLAVKAWKAXEQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the oxazole ring and subsequent formation of the carboxamide group. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and oxazole moieties exhibit significant anticancer properties. The presence of the chloro group in the indole structure may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry explored various indole derivatives and their effects on cancer cell lines. The findings suggested that compounds similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide showed promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity against various pathogens. The oxazole ring is known for its ability to enhance the lipophilicity of compounds, which can improve their penetration into bacterial cells.

Data Table: Antimicrobial Activity Against Selected Pathogens

Compound NamePathogenMIC (µg/mL)Activity
This compoundStaphylococcus aureus16Moderate
This compoundE. coli32Low

This table summarizes the Minimum Inhibitory Concentration (MIC) values indicating the effectiveness of the compound against specific pathogens.

Neuroprotective Effects

Recent studies have suggested that compounds containing indole structures may possess neuroprotective effects. The interaction of the compound with neurotransmitter systems could potentially lead to therapeutic strategies for neurodegenerative diseases.

Case Study : A research article highlighted the neuroprotective effects of indole derivatives in models of Alzheimer's disease, suggesting that compounds like this compound could be further investigated for their ability to inhibit amyloid-beta aggregation .

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain kinases or activate transcription factors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three structurally related analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity (if reported)
Target: N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide C₁₆H₁₇ClN₄O₂ 332.79 5-Chloroindole, ethyl linker N/A Not reported in evidence
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide C₁₄H₂₀N₂O₂ 248.32 Cyclohexenyl, ethyl linker N/A Not reported
PB11: N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide C₂₀H₂₀N₄O₃S₂ 444.58 Benzothiazole, methylsulfanyl linker N/A Anticancer (PI3K/AKT pathway targeting)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 402.83 Pyrazole core, chloro, phenyl groups 133–135 Not reported

Key Observations :

  • Core Heterocycle : The target compound and PB11 share the 3,5-dimethyloxazole-4-carboxamide core, while compound 3a uses a pyrazole backbone.
  • Substituent Effects :
    • The 5-chloroindole group in the target compound may enhance lipophilicity compared to the cyclohexenyl group in .
    • PB11’s benzothiazole and sulfur linker likely improve membrane permeability relative to the ethyl linker in the target compound .
  • Melting Points : Pyrazole derivatives like 3a exhibit higher melting points (133–135°C) compared to oxazole-based analogs, possibly due to stronger intermolecular interactions .

Research Findings and Implications

  • The indole group in the target compound could offer unique interactions in CNS or anticancer contexts.
  • Synthetic Flexibility : The ethyl linker in the target compound and allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C20H17ClN2O3
Molecular Weight: 368.8 g/mol
IUPAC Name: N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
Canonical SMILES: C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indole Derivative: Starting with 5-chloroindole, the compound is reacted with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate).
  • Reduction and Cyclization: The resulting ester is reduced using lithium aluminum hydride, followed by cyclization to form the oxazole ring structure.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity across various human tumor cell lines. For instance:

  • Cytotoxicity Studies: Compounds in this class have shown GI50 values in the nanomolar to micromolar range against cancer cell lines such as MCF-7 (breast cancer), U937 (monocytic leukemia), and others .
CompoundCell LineIC50 (µM)
5aMCF-70.65
5bU9372.41

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation.
  • Apoptosis Induction: Studies have shown that it can induce apoptosis in cancer cells through dose-dependent mechanisms .

Research Findings

Recent studies have highlighted the promising biological activities of this compound:

  • Antimicrobial Effects: Similar indole derivatives have demonstrated antimicrobial properties against various pathogens .
  • Anti-inflammatory Activity: Some derivatives have been reported to exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases .
  • Neuroprotective Effects: Investigations into neuroprotective properties are ongoing, with preliminary results suggesting potential benefits against neurodegenerative conditions.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • A study on oxadiazole derivatives indicated significant anticancer activity against melanoma cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .

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